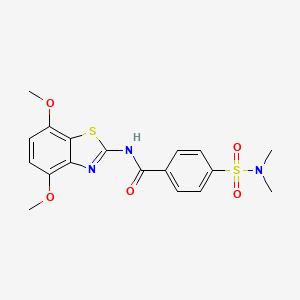

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Description

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a benzothiazole-derived compound characterized by a dimethoxy-substituted benzothiazole core linked to a benzamide moiety via a sulfamoyl group. The dimethylsulfamoyl group introduces polar characteristics, influencing solubility and intermolecular interactions.

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S2/c1-21(2)28(23,24)12-7-5-11(6-8-12)17(22)20-18-19-15-13(25-3)9-10-14(26-4)16(15)27-18/h5-10H,1-4H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETAWUIIIKZGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide typically involves multiple steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Sulfamoylation: The dimethylsulfamoyl group is introduced via a reaction with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Amidation: The final step involves the coupling of the benzothiazole derivative with 4-aminobenzamide under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfamoyl groups. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The presence of the benzothiazole moiety is particularly significant due to its known biological activity.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and dyes, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the sulfamoyl group can inhibit enzyme activity by mimicking the natural substrate or binding to the active site.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

Key Compounds for Comparison :

N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide ():

- Substituents :

- Benzothiazole: 4,7-Dichloro (electron-withdrawing).

- Molecular Formula: C21H15Cl2N3O3S2. Molecular Weight: 492.39 g/mol .

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide hydrochloride (): Substituents:

- Benzothiazole: 4,7-Dimethoxy (electron-donating).

- Additional group: N-[2-(dimethylamino)ethyl] (tertiary amine, enhances solubility as hydrochloride salt). Notable Feature: Hydrochloride salt formulation improves aqueous solubility .

Target Compound :

- Substituents :

- Benzothiazole: 4,7-Dimethoxy.

- Sulfamoyl group: Dimethyl (less steric hindrance compared to methyl-phenyl).

- Inferred Molecular Formula : ~C21H22N4O6S2 (estimated based on structural components).

- Predicted Molecular Weight : ~530.5 g/mol.

Comparative Table :

Physicochemical and Pharmacokinetic Implications

Polarity and Solubility :

- The target’s dimethoxy and dimethylsulfamoyl groups enhance polarity compared to ’s dichloro and methyl-phenyl groups, favoring aqueous solubility. However, its higher molecular weight (~530 vs. 492 g/mol) may reduce membrane permeability.

- ’s hydrochloride salt demonstrates how tertiary amines can be modified to improve bioavailability .

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse scientific literature.

Chemical Structure and Properties

The compound features a benzothiazole moiety substituted with dimethoxy groups and a sulfonamide group. Its molecular formula is , and it has a molecular weight of approximately 306.43 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃S |

| Molecular Weight | 306.43 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have indicated that compounds related to benzothiazole exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, this compound has demonstrated cytotoxic effects against human cancer cell lines, including breast and colon cancer cells.

In a study conducted by , the compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values of 12 µM and 15 µM respectively.

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. This compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited moderate antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Induction of Apoptosis : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Inflammatory Response Modulation : Similar compounds have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Study 1: Anticancer Efficacy

A notable case study involved the evaluation of the compound's effects on MCF-7 cells. The study found that treatment with this compound resulted in:

- Increased apoptosis as evidenced by Annexin V staining.

- Downregulation of survivin expression.

Study 2: Antimicrobial Properties

Another study assessed the antimicrobial activity against E. coli and S. aureus. Results indicated:

- Significant growth inhibition at concentrations above 50 µg/mL.

- Synergistic effects when combined with standard antibiotics like amoxicillin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.